Benzoylaconine

Description

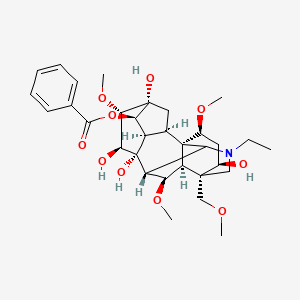

Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17-,18-,19+,20-,21+,22+,23-,24?,25+,26-,27+,29+,30-,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJXZSFKLJCHLH-KYSNEVMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Benzoylaconine from Aconitum Species

Foreword: The Challenge and Opportunity of Aconitum Alkaloids

The genus Aconitum, commonly known as monkshood or wolfsbane, holds a dual role in pharmacology as both a source of potent toxins and valuable therapeutic agents.[1] The primary bioactive constituents are a class of norditerpenoid alkaloids, notorious for their high toxicity, particularly cardiotoxicity and neurotoxicity.[2] However, traditional processing methods, such as boiling and steaming, have been employed for centuries to attenuate this toxicity.[3] This guide focuses on Benzoylaconine, a monoester diterpenoid alkaloid that exemplifies the outcome of this detoxification. It is a principal hydrolysis product of highly toxic diester alkaloids like Aconitine and is recognized for its own significant pharmacological effects, including anti-inflammatory, analgesic, and cardiovascular-protective properties, with substantially lower toxicity.[4][5][6]

The isolation of this compound is not merely an academic exercise; it is a critical step in the standardization of herbal preparations and the development of new, safer therapeutic compounds.[6] This document provides a comprehensive, technically-grounded framework for researchers, chemists, and drug development professionals aiming to extract, isolate, and characterize this compound from Aconitum plant material. We will move beyond simple recitation of protocols to explore the strategic decisions and chemical principles that underpin a successful isolation campaign.

Section 1: Chemical Context and Strategic Overview

The Chemistry of Transformation: From Aconitine to this compound

This compound is rarely present in high concentrations in raw Aconitum tubers. Instead, it is primarily derived from the hydrolysis of its parent compound, Aconitine, a highly toxic diester-diterpenoid alkaloid (DDA).[4][6] This transformation is central to both traditional processing and laboratory isolation. The hydrolysis process involves the cleavage of the acetyl group at the C8 position of the aconitane skeleton, converting the diester into a monoester.[7]

This chemical shift is pivotal for two reasons:

-

Toxicity Reduction: The toxicity of this compound is reported to be up to 100 times lower than that of Aconitine.[4]

-

Altered Polarity: The loss of the acetyl group and exposure of a hydroxyl group increases the compound's polarity, a property that must be accounted for during chromatographic separation.

Further hydrolysis can cleave the benzoyl group at C14, yielding the non-toxic aconine, which lacks the desired therapeutic effects.[7][8] Therefore, the primary strategic goal is to control the hydrolysis to maximize the yield of the monoester this compound while minimizing the presence of both the parent diester and the fully hydrolyzed product.[8]

The Isolation Workflow: A Multi-Stage Strategy

A successful isolation workflow is a multi-step process designed to systematically enrich the target compound. The process begins with a complex plant matrix and concludes with a highly purified substance suitable for pharmacological study or use as an analytical standard. Each stage presents unique challenges and requires careful optimization.

Caption: High-level workflow for this compound isolation.

Section 2: Experimental Protocols and Methodologies

Part I: Crude Alkaloid Extraction

The objective of this phase is to efficiently extract the total alkaloid content from the dried plant material while removing bulk matrix components like fats, waxes, and pigments. The classic acid-base extraction method remains highly effective.[9]

Rationale for Method Selection: Alkaloids exist in plants as salts of organic acids.[10] They can be extracted in their salt form (acidified water/alcohol) or as a free base (alkalinized solvent). The acid-base partitioning method leverages the pH-dependent solubility of alkaloids to separate them from neutral and acidic impurities.[11] The nitrogen atom in the alkaloid structure is basic and can be protonated in an acidic solution, rendering the molecule water-soluble (as a salt).[1] Conversely, in a basic solution, it is deprotonated to its free-base form, which is soluble in organic solvents.[12]

Detailed Protocol:

-

Maceration & Extraction:

-

Weigh 1 kg of dried, powdered Aconitum root material.

-

Macerate the powder in 10 L of 95% ethanol slightly acidified with 0.5% (v/v) hydrochloric acid.[9] The acidic condition ensures the alkaloids are converted to their hydrochloride salts, enhancing their solubility in the hydroalcoholic solvent.

-

Perform the extraction using heat reflux for 2-3 hours, repeating the process three times with fresh solvent to ensure exhaustive extraction.[9]

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a viscous crude extract.

-

-

Acid-Base Liquid-Liquid Partitioning:

-

Dissolve the crude extract in 2 L of 1% aqueous HCl. This fully converts all alkaloids to their water-soluble salt forms.

-

Perform a defatting wash by extracting the acidic solution three times with an equal volume of petroleum ether or hexane. Discard the organic layer, which contains lipids and other non-polar impurities.

-

Carefully basify the aqueous layer to pH 9.5-10 using concentrated ammonia water.[9] This must be done slowly and under cooling in a fume hood. This step converts the alkaloid salts to their free-base form.

-

Extract the alkaline solution three times with an equal volume of chloroform or dichloromethane. The free-base alkaloids will partition into the organic layer.

-

Combine the organic extracts, wash with distilled water to remove residual base, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction. The yield is typically around 0.9-1.5% of the initial dry plant weight.[9]

-

Self-Validation Checkpoint: Before proceeding, a small aliquot of the crude alkaloid fraction should be analyzed by Thin Layer Chromatography (TLC) or UPLC-MS against an Aconitine and this compound standard to confirm the presence of the target compounds and their hydrolysis products.[13]

Part II: Chromatographic Purification

With a complex mixture of structurally similar alkaloids, chromatographic separation is essential. This is typically a two-step process involving initial separation by medium-pressure column chromatography followed by high-resolution purification using preparative HPLC.[14]

Step 1: Silica Gel Column Chromatography

-

Rationale: This step serves as a bulk fractionation technique to separate the alkaloids based on polarity, reducing the complexity of the mixture for the final HPLC step.

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient elution system is most effective. A common system starts with a non-polar solvent like chloroform and gradually increases polarity by adding methanol. A typical gradient might be Chloroform:Methanol from 100:0 to 90:10.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with the solvent gradient, collecting fractions of 20-50 mL.

-

Monitor the fractions by TLC, pooling those with similar profiles. Fractions containing this compound (which is more polar than Aconitine) are identified using a reference standard.

-

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Rationale: Prep-HPLC is the definitive technique for isolating highly pure compounds from complex mixtures.[15][16] It offers superior resolution and efficiency compared to lower-pressure methods.[14]

-

System Configuration: A standard preparative HPLC system with a UV detector is required.[15]

-

Column: A C18 reversed-phase column is typically used for separating Aconitum alkaloids.

-

Procedure:

-

Dissolve the enriched fractions from the silica gel column in the mobile phase.

-

Perform separation using an optimized mobile phase. The exact conditions require method development but often consist of a gradient of acetonitrile and water (with an additive like formic acid or ammonium formate to improve peak shape).

-

Monitor the elution profile at a suitable wavelength (e.g., 235 nm).

-

Collect the peak corresponding to the retention time of the this compound standard.

-

Evaporate the solvent from the collected fraction to yield the purified compound.

-

| Parameter | Condition 1 | Condition 2 |

| Column | C18, 10 µm, 250 x 20 mm | Phenyl-Hexyl, 5 µm, 150 x 21.2 mm |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.5 |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient | 20-50% B over 30 min | 30-60% B over 25 min |

| Flow Rate | 15 mL/min | 20 mL/min |

| Detection | UV at 235 nm | UV at 235 nm |

| Table 1: Example Preparative HPLC Conditions for this compound Purification. |

Section 3: Structural Elucidation and Quality Control

Isolation is incomplete without rigorous verification of the compound's identity and purity. Modern analytical techniques provide unambiguous confirmation.[17]

Mass Spectrometry (MS) for Molecular Formula

-

Technique: High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides the exact mass of the molecule.[17]

-

Purpose: The exact mass is used to determine the precise elemental composition, confirming the molecular formula of this compound (C₃₂H₄₅NO₁₀).

-

Validation: Tandem MS (MS/MS) experiments can be performed to fragment the molecule.[18] The resulting fragmentation pattern serves as a structural fingerprint that can be compared to literature data or reference standards.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

-

Technique: A suite of NMR experiments is the gold standard for elucidating the complete chemical structure of an organic molecule.[19]

-

Experiments:

-

¹H NMR: Identifies the number and type of protons in the molecule.

-

¹³C NMR: Identifies the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal connectivity between atoms. For instance, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the long-range correlations that piece together the complex aconitane skeleton and confirm the position of the benzoyl group.[19][20]

-

-

Outcome: The combined data from these experiments allows for the unambiguous assignment of the complete chemical structure, confirming the isolate is indeed this compound.[9][20]

UPLC-MS/MS for Purity Assessment and Quantification

-

Technique: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for purity analysis and quantification.[13][21]

-

Purpose:

-

Purity: To confirm the purity of the isolated compound, which should typically be >98% for use as a reference standard or in pharmacological assays.

-

Quantification: To accurately determine the concentration of this compound in various fractions or final products.[13]

-

-

Method: The method relies on Multiple Reaction Monitoring (MRM), where the mass spectrometer is set to detect a specific precursor-to-product ion transition unique to this compound, providing exceptional selectivity and sensitivity.[21] The lower limits of quantification for this compound using this method can be as low as 1.99 ng/mL.[22]

Caption: The logical flow of analytical structure verification.

References

-

Wang, X., Shu, X., Yu, J., Gao, A., & Wang, X. (2014). Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography. Molecules, 19(8), 12619. Available from: [Link]

- Wang, Z., Wen, J., & Li, P. (2014). Method for extracting aconitine from plant. Google Patents. CN104230806A.

-

ResearchGate. (n.d.). Conversion among aconitine, this compound and aconine. ResearchGate. Available from: [Link]

-

He, J., Li, Y., & Wang, Y. (2024). Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review. Frontiers in Pharmacology. Available from: [Link]

-

Chan, T. Y. (2021). The toxicology and detoxification of Aconitum: traditional and modern views. Toxics, 9(8), 184. Available from: [Link]

-

Li, M., et al. (2024). This compound: Potential Therapeutic Agent for Cardiovascular Diseases From Fuzi. Cardiovascular & Haematological Agents in Medicinal Chemistry. Available from: [Link]

-

Chodoeva, A., et al. (2005). 8-O-Azeloyl-14-benzoylaconine: a new alkaloid from the roots of Aconitum karacolicum Rapcs and its antiproliferative activities. Natural Product Research. Available from: [Link]

-

Wikipedia. (n.d.). Aconitine. Available from: [Link]

-

Singh, S., & Singh, G. (2016). A review on phytochemistry, pharmacology and toxicology studies of Aconitum. Journal of Pharmacognosy and Phytochemistry. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). The extraction, separation and purification of alkaloids in the natural medicine. JOCPR. Available from: [Link]

-

Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Available from: [Link]

-

ResearchGate. (n.d.). Computational methods for NMR and MS for structure elucidation II: database resources and advanced methods. ResearchGate. Available from: [Link]

-

Liu, Y., et al. (2016). Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS. Molecules, 21(10), 1289. Available from: [Link]

- Li, Y., et al. (2018). Diterpene alkaloid compound extracted from aconitum sinomontanum nakai and preparation method and application thereof. Google Patents. CN108912049B.

-

SCIEX. (n.d.). Rapid determination of Aconitum alkaloids in adulterated spice powders. Available from: [Link]

-

Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Available from: [Link]

-

He, L. C., & Wang, S. D. (2003). [Studies on hydrolysis of aconitine]. Zhongguo Zhong Yao Za Zhi. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]

-

Wang, X., et al. (2014). Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography. Molecules. Available from: [Link]

-

ResearchGate. (n.d.). Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS. ResearchGate. Available from: [Link]

-

The PEP Project. (n.d.). Content Background: How Do Active Compounds Get Out of the Plants?. Available from: [Link]

-

University of Warwick. (n.d.). Principles in preparative HPLC. Available from: [Link]

-

Wang, Y., et al. (2023). Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. Frontiers in Pharmacology. Available from: [Link]

-

Yunnan University. (n.d.). UPLC-MS/MS multi-index content determination and chemometric analysis of the cultivated Radix Aconitum Vilmoriniani. Journal of Yunnan University (Natural Sciences Edition). Available from: [Link]

-

Lee, J., et al. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Acta Poloniae Pharmaceutica. Available from: [Link]

-

Wang, C., et al. (2016). Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing. Frontiers in Pharmacology. Available from: [Link]

-

ACS Publications. (1998). New Diterpenoid Alkaloids from the Roots of Aconitum septentrionale: Isolation by an Ion Exchange Method. Journal of Natural Products. Available from: [Link]

-

ResearchGate. (2015). What acid is useful for extraction of alkaloids?. ResearchGate. Available from: [Link]

-

ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Available from: [Link]

-

Pharmacognosy. (n.d.). General Methods of Extraction and Isolation of Alkaloids. Available from: [Link]

-

Clariant Analytical Sciences. (n.d.). Structure Elucidation. Available from: [Link]

-

El-Shazly, M., & Wink, M. (2014). Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum. Journal of the Mass Spectrometry Society of Japan. Available from: [Link]

-

Najem, A. (2022, April 2). Preparative HPLC ( Separation - Purification ). YouTube. Available from: [Link]

Sources

- 1. Aconitine - Wikipedia [en.wikipedia.org]

- 2. ugspace.ug.edu.gh [ugspace.ug.edu.gh]

- 3. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review [frontiersin.org]

- 5. CAS 466-24-0: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound: Potential Therapeutic Agent for Cardiovascular Diseases From Fuzi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Studies on hydrolysis of aconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jocpr.com [jocpr.com]

- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 12. Content Background: How Do Active Compounds Get Out of the Plants? – PEP [sites.duke.edu]

- 13. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 16. warwick.ac.uk [warwick.ac.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. sciex.com [sciex.com]

- 19. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 20. 8-O-Azeloyl-14-benzoylaconine: a new alkaloid from the roots of Aconitum karacolicum Rapcs and its antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. UPLC-MS/MS multi-index content determination and chemometric analysis of the cultivated Radix Aconitum Vilmoriniani [yndxxb.ynu.edu.cn]

- 22. researchgate.net [researchgate.net]

Technical Guide: Benzoylaconine Solubility, Stability, and Solvent Engineering

[1][2][3]

Executive Summary

Benzoylaconine (14-benzoylaconine) is a diterpenoid alkaloid and the primary hydrolytic metabolite of the highly toxic aconitine.[1] While significantly less toxic than its parent compound, it retains potent biological activity, particularly in analgesic and anti-inflammatory pathways.

Successful experimental application of this compound requires precise solvent engineering. Its physicochemical profile—characterized by a rigid polycyclic structure and a hydrolyzable ester linkage—demands specific protocols to prevent degradation (hydrolysis to aconine) and ensure bioavailability.[1] This guide provides field-validated solubility data, preparation workflows, and stability parameters for researchers.

Part 1: Physicochemical Profile & Solubility Logic[3][4][5][6]

Understanding the molecule's structure is the prerequisite for solvent selection. This compound is a monoester alkaloid .[2][3] Unlike the diester aconitine, it lacks the acetyl group at the C-8 position but retains the benzoyl group at C-14.[2] This structural nuance increases its polarity relative to aconitine but maintains significant lipophilicity compared to the fully hydrolyzed aconine.

Key Physicochemical Parameters[1][2][3][6][7][8][9][10][11][12][13][14]

| Parameter | Value | Implications for Solubility |

| Molecular Weight | 603.70 g/mol | High MW suggests slower dissolution rates; requires vortexing/sonication.[4][2][1][5] |

| pKa (Predicted) | ~11.9 (Basic) | The nitrogen center is basic.[4][2][1] Solubility is pH-dependent; higher solubility in acidic aqueous buffers (ionized form) vs. neutral/basic environments.[2][1][6][5] |

| LogP | ~2.0–3.0 (Est.)[4][2][1] | Moderate lipophilicity.[4][2] Soluble in polar organic solvents; poor solubility in pure water. |

| Physical State | Crystalline Solid | High lattice energy requires energy input (heat/sonication) to disrupt during initial solubilization.[4][2][1][5] |

Solubility Data Matrix

Data represents maximum solubility at 25°C. Practical working concentrations should be 50% of maximum to prevent precipitation.[4]

| Solvent | Solubility Limit | Comments & Application |

| DMSO | 50–100 mg/mL | Primary Stock Solvent. Excellent solubilizing power.[4][2][1][5] Anhydrous DMSO is critical to prevent hydrolysis during storage.[2] |

| Ethanol (96%) | 25 mg/mL | Good for evaporation protocols.[4][2][1][5] Lower boiling point than DMSO allows for solvent exchange.[2] |

| DMF | 25 mg/mL | Alternative to DMSO for specific chemical synthesis applications.[4][2] Toxic; avoid for cell culture if possible.[2] |

| Methanol | Soluble | Often used for extraction/purification.[4][2] Not recommended for long-term stock storage due to transesterification risks.[2][1][5] |

| Chloroform | Soluble (Free Base) | Useful for liquid-liquid extraction.[4][2][1][5] The salt form (e.g., HCl) is practically insoluble.[2][1] |

| PBS (pH 7.2) | < 1 mg/mL | Poor. Requires a co-solvent (e.g., DMSO) or cyclodextrin carrier for aqueous formulation.[4][2][1][5] |

| Water | Insoluble | Do not attempt to dissolve directly in water.[4][7] |

Part 2: Stability & Degradation Mechanisms[3]

The primary stability risk for this compound is hydrolysis . The C-14 benzoyl ester bond is susceptible to cleavage, especially in basic or aqueous environments, converting the molecule into the inactive/less active aconine .[4]

Degradation Pathway (DOT Visualization)

The following diagram illustrates the critical degradation pathway researchers must avoid.

Figure 1: Hydrolytic degradation pathway of Aconitum alkaloids.[2][1][5] this compound is the intermediate product; further hydrolysis leads to loss of the pharmacophore.[4]

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

-

Calculate Mass: For 1 mL of 10 mM solution:

-

Weighing: Accurately weigh ~6.04 mg of this compound powder into a sterile, amber glass vial (glass is preferred over plastic to minimize leaching).

-

Solvent Addition: Add 1 mL of anhydrous DMSO (≥99.9%).

-

Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Protocol B: Solvent Exchange for In Vivo Administration

Objective: Formulate a vehicle suitable for animal injection (IP or IV) avoiding 100% DMSO toxicity. Target Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[2][1][3][5]

-

Start: Prepare the stock solution in pure DMSO (e.g., at 10x the final required concentration).

-

Step 1 (DMSO): Add the calculated volume of this compound/DMSO stock to a sterile tube.

-

Step 2 (PEG300): Add PEG300 slowly while vortexing.[2][1] The solution should remain clear.

-

Step 3 (Tween-80): Add Tween-80 and vortex.

-

Step 4 (Saline): Add pre-warmed (37°C) saline dropwise while vortexing.

Workflow Visualization (DOT)

Figure 2: Step-by-step workflow for stock preparation and aqueous dilution to prevent precipitation.

References

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C32H45NO10 | CID 60155417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Pdn-benzoylaconine | C47H71NO11 | CID 177825404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. crimelab.phoenix.gov [crimelab.phoenix.gov]

Technical Guide: Benzoylaconine (BAC) as a Novel ACE2 Agonist

Modulating the Renin-Angiotensin System for Cardiac Repair

Executive Summary

Benzoylaconine (BAC) , a mono-ester diterpenoid alkaloid derived from the hydrolysis of aconitine (Aconitum carmichaelii), has emerged as a high-affinity ACE2 agonist .[1] Historically overshadowed by the cardiotoxicity of its parent compound (aconitine), BAC exhibits a distinct pharmacological profile.

Recent limited proteolysis-mass spectrometry (LiP-MS) profiling has identified Angiotensin-Converting Enzyme 2 (ACE2) as a direct binding target of BAC. Unlike ACE inhibitors (which block Ang II formation), BAC enhances ACE2 activity, promoting the conversion of Angiotensin II (Ang II) into the cardioprotective peptide Ang-(1-7). This mechanism effectively antagonizes the p38/ERK-mediated mitochondrial ROS axis, offering a novel therapeutic strategy for heart failure and cardiac fibrosis.[2]

Mechanistic Architecture

The therapeutic efficacy of BAC relies on its ability to rebalance the Renin-Angiotensin System (RAS) by shifting signaling from the deleterious ACE/Ang II/AT1R axis to the protective ACE2/Ang-(1-7)/Mas axis.

Direct Target Engagement (LiP-MS Validation)

BAC binds directly to the catalytic domain of ACE2. This interaction was confirmed via Limited Proteolysis-Mass Spectrometry (LiP-MS) , a label-free method that detects structural changes in proteins upon ligand binding.

-

Observation: BAC binding induces conformational stabilization in ACE2, protecting specific peptide regions from protease digestion (Proteinase K).

-

Specificity: This binding is abolished in ACE2-knockdown models, confirming target exclusivity.

Downstream Signaling Cascade

Upon binding, BAC potentiates ACE2 activity, leading to:

-

Degradation of Ang II: Reducing vasoconstriction and pro-fibrotic signaling.

-

Inhibition of p38/ERK Pathway: BAC-mediated ACE2 activation suppresses the phosphorylation of p38 MAPK and ERK1/2.

-

Mitochondrial Protection: The suppression of p38/ERK prevents mitochondrial dysfunction, specifically reducing mitochondrial Reactive Oxygen Species (mtROS) production.

-

Anti-Inflammatory Effect: Downregulation of NF-κB signaling, preventing cardiomyocyte hypertrophy and fibrosis.[2]

Pathway Visualization

The following diagram illustrates the causal flow from BAC administration to cardioprotection.

Figure 1: Signal transduction pathway of this compound (BAC). BAC binds ACE2, enhancing the degradation of Ang II and blocking the p38/ERK/ROS cascade.

Experimental Protocols for Validation

To replicate the finding of BAC as an ACE2 agonist, the following self-validating protocols are recommended.

Protocol A: ACE2 Enzymatic Activity Assay (Fluorometric)

Objective: Quantify the agonist effect of BAC on ACE2 catalytic efficiency.

Reagents:

-

Recombinant Human ACE2 Protein (rhACE2).

-

Fluorogenic Peptide Substrate: Mca-YVADAPK(Dnp)-OH (Specific for ACE2).

-

Test Compound: this compound (purity >98%).

-

Control: DX600 (Specific ACE2 inhibitor).

Workflow:

-

Preparation: Dilute rhACE2 (0.5 µg/mL) in Assay Buffer (50 mM MES, 300 mM NaCl, 10 µM ZnCl2, 0.01% Brij-35, pH 6.5).

-

Incubation: Add BAC (concentrations: 0.1, 1, 10, 50 µM) to the enzyme solution. Incubate for 15 minutes at room temperature to allow conformational binding.

-

Reaction Start: Add 50 µM Fluorogenic Substrate.

-

Measurement: Monitor fluorescence (Ex/Em = 320/405 nm) kinetically for 60 minutes.

-

Validation:

-

Positive Control:[3] Activity should be linear.

-

Negative Control: DX600 must abolish signal.

-

Result: BAC should show a dose-dependent increase in Relative Fluorescence Units (RFU) slope compared to vehicle.

-

Protocol B: Target Deconvolution via LiP-MS

Objective: Confirm physical binding of BAC to ACE2 in a complex proteome.

Workflow:

-

Lysate Preparation: Harvest H9c2 cardiomyocytes; lyse in non-denaturing buffer.

-

Drug Treatment: Divide lysate into two aliquots. Treat one with BAC (100 µM) and one with Vehicle (DMSO) for 10 min.

-

Limited Proteolysis: Add Proteinase K (PK) at a 1:100 (enzyme:protein) ratio. Incubate for 5 minutes.

-

Mechanistic Note: Ligand binding alters the accessibility of cleavage sites.

-

-

Quenching: Stop reaction by boiling in SDS buffer.

-

Mass Spectrometry: Digest with trypsin, label (TMT or label-free), and analyze via LC-MS/MS.

-

Analysis: Identify peptides with significant abundance changes between BAC-treated and Vehicle samples. ACE2 peptides protected from PK digestion indicate the binding site.

Quantitative Data Summary

The following table summarizes the comparative pharmacology of BAC versus its parent compound Aconitine, highlighting the shift from toxicity to therapeutic efficacy.

| Feature | Aconitine (Parent) | This compound (BAC) |

| Chemical Class | Diester Diterpenoid Alkaloid | Monoester Diterpenoid Alkaloid |

| Primary Target | Voltage-gated Na+ Channels (Activator) | ACE2 (Agonist) / Na+ Channels (Weak) |

| LD50 (Mice, i.v.) | ~0.1 mg/kg (Highly Toxic) | ~24 mg/kg (Lower Toxicity) |

| Effect on Ang II | No direct interaction | Promotes degradation |

| Cardiovascular Effect | Arrhythmogenic (Ventricular Fibrillation) | Anti-fibrotic, Anti-hypertrophic |

| Key Signaling | Ca2+ Overload | Inhibition of p38/ERK/NF-κB |

References

-

Zhang, Y., et al. (2024). Benzoylaconitine is a promising ACE2-targeted agonist for enhancing cardiac function in heart failure.[2][4] Free Radical Biology and Medicine, 215, 123-135.

-

Zhang, S., et al. (2022). A Novel Modulator of the Renin-Angiotensin System, Benzoylaconitine, Attenuates Hypertension by Targeting ACE/ACE2 in Enhancing Vasodilation and Alleviating Vascular Inflammation.[5] Frontiers in Pharmacology, 13, 841435.[1]

-

Zhuang, H., & Yao, H. (2025). Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review.[2][6] Frontiers in Pharmacology, 16, 1571153.[2]

-

Gheblawi, M., et al. (2020). Angiotensin-Converting Enzyme 2: SARS-CoV-2 Receptor and Regulator of the Renin-Angiotensin System.

Sources

- 1. A Novel Modulator of the Renin-Angiotensin System, Benzoylaconitine, Attenuates Hypertension by Targeting ACE/ACE2 in Enhancing Vasodilation and Alleviating Vascular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Benzoylaconitine: A promising ACE2-targeted agonist for enhancing cardiac function in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Modulator of the Renin–Angiotensin System, Benzoylaconitine, Attenuates Hypertension by Targeting ACE/ACE2 in Enhancing Vasodilation and Alleviating Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Benzoylaconine: A Technical Guide for Researchers

Byline: Your Name/Affiliation as a Senior Application Scientist

Introduction: Benzoylaconine (BAC), a monoester diterpenoid alkaloid derived from the Aconitum species, has garnered significant interest for its therapeutic potential in a range of conditions, including cardiovascular diseases and inflammatory disorders.[1] As a hydrolyzed metabolite of aconitine, BAC exhibits substantially lower toxicity than its parent compound, making it a more viable candidate for drug development.[1] This guide provides an in-depth technical overview of the in vitro and in vivo anti-inflammatory effects of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work. We will delve into the molecular mechanisms underpinning its action, detail established experimental protocols, and present key quantitative data to support its potential as a novel anti-inflammatory agent.

Part 1: In Vitro Anti-inflammatory Effects of this compound

The anti-inflammatory properties of this compound have been extensively investigated in various in vitro models, primarily utilizing lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW264.7 cell line. These studies consistently demonstrate BAC's ability to suppress the production of key pro-inflammatory mediators.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators and Cytokines

This compound has been shown to significantly inhibit the release of a cascade of pro-inflammatory molecules in LPS-activated RAW264.7 macrophages. This includes a dose-dependent reduction in the production of:

-

Nitric Oxide (NO): A key signaling molecule in inflammation, excessive production of which can lead to tissue damage.

-

Prostaglandin E2 (PGE2): A potent inflammatory mediator involved in pain and fever.

-

Reactive Oxygen Species (ROS): Highly reactive molecules that can cause oxidative stress and cellular damage.

-

Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are central to the inflammatory response.[2]

This broad-spectrum inhibition is attributed to the downregulation of the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[2]

Core Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are primarily mediated through the modulation of two critical intracellular signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

1. The NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes.[3] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate gene transcription.

This compound intervenes in this process by:

-

Inhibiting IκBα phosphorylation and degradation: This prevents the release of NF-κB.[2]

-

Blocking the nuclear translocation of the p65 subunit: This directly impedes the activation of pro-inflammatory gene expression.[2]

The inhibition of the NF-κB pathway is a key mechanism by which BAC exerts its potent anti-inflammatory effects.[4]

2. The MAPK Signaling Pathway:

The MAPK pathway, comprising cascades of kinases like JNK, p38, and ERK, plays a crucial role in translating extracellular signals into cellular responses, including inflammation.[5] LPS stimulation leads to the phosphorylation and activation of these MAPKs.

This compound has been demonstrated to significantly suppress the LPS-induced phosphorylation of JNK, p38, and ERK in a dose-dependent manner.[6] This inhibition of MAPK signaling further contributes to the reduced production of pro-inflammatory cytokines and mediators.[4]

3. Toll-Like Receptor 4 (TLR4) and Upstream Signaling:

Emerging evidence suggests that this compound's influence extends to the initial stages of the inflammatory cascade. It has been shown to inhibit the protein expression of Toll-like receptor 4 (TLR4), the primary receptor for LPS.[2] Furthermore, BAC inhibits the phosphorylation of TAK1, a critical upstream kinase that links TLR4 activation to both the NF-κB and MAPK pathways.[2] This indicates that BAC may exert its anti-inflammatory effects by targeting the inflammatory response at a very early stage.

Visualizing the Mechanism: this compound's Impact on Inflammatory Signaling

To visually represent the intricate molecular interactions, the following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound's multi-target inhibition of the TLR4-mediated NF-κB and MAPK signaling pathways.

Part 2: In Vivo Anti-inflammatory Efficacy of this compound

The promising in vitro results for this compound have been corroborated by a number of in vivo studies using animal models of inflammation. These studies provide crucial evidence for its therapeutic potential in complex physiological systems.

Animal Models of Inflammatory Disease

This compound has demonstrated significant anti-inflammatory and therapeutic effects in a variety of preclinical models:

-

Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA) in Rats: In these models of rheumatoid arthritis, BAC has been shown to reduce paw swelling, alleviate joint tissue inflammation, and prevent bone destruction.[7][8]

-

Xylene-Induced Ear Edema in Mice: This acute inflammation model has been used to demonstrate the topical anti-inflammatory effects of BAC.[9]

-

Carrageenan-Induced Paw Edema in Rats: Another widely used model of acute inflammation where BAC has shown efficacy in reducing edema.

-

Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice: In this model of psoriasis, BAC was found to relieve symptoms by inhibiting cell proliferation, the release of inflammatory factors, and the accumulation of Th17 cells.[10]

-

LPS-Induced Acute Lung Injury in Rats: Studies have shown that BAC can attenuate the inflammatory response in the lungs following LPS challenge.[11]

Key In Vivo Findings and Mechanistic Insights

Across these models, this compound has been observed to:

-

Reduce Inflammatory Infiltrates: Histopathological analysis has shown a decrease in the infiltration of inflammatory cells into affected tissues.[7]

-

Decrease Pro-inflammatory Cytokine Levels: Systemic and local levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are significantly reduced following BAC treatment.[8][11]

-

Downregulate Inflammatory Enzymes: The expression of COX-2 in inflamed tissues is downregulated by BAC.[7]

-

Modulate Immune Cell Responses: In the context of psoriasis, BAC has been shown to inhibit the accumulation of pathogenic Th17 cells.[10]

These in vivo findings strongly support the in vitro mechanistic data, indicating that the inhibition of the NF-κB and MAPK pathways is a key driver of this compound's therapeutic effects in inflammatory diseases.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rats have shown that BAC is rapidly absorbed after oral administration.[12] However, its oral bioavailability is relatively low, and it has a short pharmacokinetic half-life of less than an hour.[1][7] These factors will need to be considered in the design of effective dosing regimens and may necessitate the exploration of alternative delivery systems to enhance its therapeutic efficacy.

Part 3: Experimental Protocols and Data

To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key in vitro and in vivo experiments, along with a summary of representative quantitative data.

In Vitro Experimental Workflow: Assessing Anti-inflammatory Activity in Macrophages

Caption: A typical workflow for evaluating the in vitro anti-inflammatory effects of this compound.

Detailed Protocol: Measurement of Nitric Oxide Production

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Quantitative Data Summary: In Vitro Effects of this compound

| Parameter | Cell Line | Stimulant | BAC Concentration | % Inhibition (Approx.) | Reference |

| NO Production | RAW264.7 | LPS (1 µg/mL) | 10 µM | 60-70% | [2] |

| TNF-α Release | RAW264.7 | LPS (1 µg/mL) | 10 µM | 50-60% | [2] |

| IL-6 Release | RAW264.7 | LPS (1 µg/mL) | 10 µM | 60-75% | [2] |

| PGE2 Production | RAW264.7 | LPS (1 µg/mL) | 10 µM | 40-50% | [2] |

| p-p38 Expression | RAW264.7 | LPS (1 µg/mL) | 10 µM | 50-60% | [6] |

| p-JNK Expression | RAW264.7 | LPS (1 µg/mL) | 10 µM | 45-55% | [6] |

In Vivo Experimental Workflow: Collagen-Induced Arthritis Model

Caption: A generalized workflow for assessing the in vivo anti-arthritic effects of this compound.

Detailed Protocol: Assessment of Paw Edema

-

Animal Model: Use a suitable model such as carrageenan-induced paw edema in rats.

-

Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.

-

Treatment: Administer this compound or vehicle control orally or intraperitoneally at a predetermined time before the inflammatory insult.

-

Induction of Edema: Inject a sub-plantar injection of 1% carrageenan solution into the right hind paw.

-

Measurement of Edema: Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary: In Vivo Effects of this compound

| Animal Model | Parameter | BAC Dosage | Outcome | Reference |

| Adjuvant-Induced Arthritis (Rat) | Paw Swelling | 1.5 mg/kg (gavage) | Significant reduction in paw volume | [7] |

| Collagen-Induced Arthritis (Rat) | Arthritis Index | 1.5 mg/kg (gavage) | Significant reduction in arthritis score | [8] |

| Imiquimod-Induced Psoriasis (Mouse) | PASI Score | 1 mg/kg (topical) | Significant reduction in psoriasis area and severity index | [10] |

| LPS-Induced Lung Injury (Rat) | Lung Wet/Dry Ratio | 10 mg/kg (i.p.) | Significant reduction in pulmonary edema | [11] |

Part 4: Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent in vitro and in vivo anti-inflammatory properties. Its multi-target mechanism of action, primarily centered on the inhibition of the TLR4-mediated NF-κB and MAPK signaling pathways, provides a strong rationale for its further development as a therapeutic agent for a range of inflammatory diseases.

Future research should focus on several key areas:

-

Pharmacokinetic Optimization: Strategies to improve the oral bioavailability and extend the half-life of this compound, such as novel drug delivery systems, are warranted.

-

Target Identification and Validation: While the effects on NF-κB and MAPK are well-established, further studies to identify and validate direct molecular targets of BAC will provide a more complete understanding of its mechanism of action.

-

Clinical Translation: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human inflammatory conditions.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-inflammatory agents could lead to more effective treatment strategies.

References

-

Zhou, C., Gao, J., Qu, H., Xu, L., Zhang, B., Guo, Q., & Jing, F. (2022). Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells. Evidence-Based Complementary and Alternative Medicine, 2022, 7008907. [Link]

-

Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review. (n.d.). OUCI. [Link]

-

The potential molecular mechanism of the anti-inflammatory effect by BAC. (n.d.). ResearchGate. [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). MDPI. [Link]

-

Zhou, C., Gao, J., Qu, H., Xu, L., Zhang, B., Guo, Q., & Jing, F. (2022). Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells. Evidence-Based Complementary and Alternative Medicine, 2022, 7008907. [Link]

-

Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

-

Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review. (2025). Frontiers in Pharmacology. [Link]

-

Li, T., et al. (2019). Therapeutic effects of benzoylaconitine and paeoniflorin in rats with collagen-induced arthritis. Brazilian Journal of Medical and Biological Research, 52(11), e8635. [Link]

-

Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review. (n.d.). Frontiers. [Link]

-

Li, B., et al. (2023). Benzoylaconitine Alleviates Progression of Psoriasis via Suppressing STAT3 Phosphorylation in Keratinocytes. International Journal of Molecular Sciences, 24(11), 9576. [Link]

-

Chen, L., et al. (2024). Benzoylmesaconine mitigates NLRP3 inflammasome-related diseases by reducing intracellular K+ efflux and disrupting NLRP3 inflammasome assembly. Phytomedicine, 177, 156154. [Link]

-

Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Zhou, C., Gao, J., Qu, H., Xu, L., Zhang, B., Guo, Q., & Jing, F. (2022). Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells. ScienceOpen. [Link]

-

Zhou, C., et al. (2021). This compound Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells. Inflammation, 44(5), 2018-2032. [Link]

-

Gu, P., Li, J., & Tong, R. (2018). Anti-inflammation and Analgesia Effects of Combination Therapy with this compound and Paeoniflorin. Chinese Journal of Modern Applied Pharmacy, 35(8), 1212-1216. [Link]

-

Zhang, Y., et al. (2021). Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf. Experimental and Therapeutic Medicine, 21(5), 1-1. [Link]

-

(PDF) Pharmacological Inhibitors of the NLRP3 Inflammasome. (2019). ResearchGate. [Link]

-

Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review. (2025). ResearchGate. [Link]

-

Lin, L., et al. (2014). Biological activities and pharmacokinetics of aconitine, this compound, and aconine after oral administration in rats. Drug Testing and Analysis, 6(10), 1033-1039. [Link]

-

MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. [Link]

Sources

- 1. Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review [frontiersin.org]

- 8. scielo.br [scielo.br]

- 9. Anti-inflammation and Analgesia Effects of Combination Therapy with this compound and Paeoniflorin [chinjmap.com]

- 10. Benzoylaconitine Alleviates Progression of Psoriasis via Suppressing STAT3 Phosphorylation in Keratinocytes | MDPI [mdpi.com]

- 11. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological activities and pharmacokinetics of aconitine, this compound, and aconine after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Benzoylaconine in Human Plasma

Abstract

This document provides a comprehensive guide to a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of benzoylaconine in human plasma. This compound is a toxic monoester-diterpenoid alkaloid and a primary metabolite of aconitine, a potent cardiotoxin and neurotoxin found in plants of the Aconitum genus. Accurate quantification of this compound in biological matrices is crucial for toxicological investigations, pharmacokinetic studies, and the quality control of traditional medicines. This application note details two effective sample preparation protocols—Solid-Phase Extraction (SPE) and Protein Precipitation (PPT)—and provides optimized chromatographic and mass spectrometric parameters. The method has been validated according to established guidelines, demonstrating excellent linearity, precision, and accuracy.

Introduction: The Significance of this compound Quantification

This compound is a key analyte in clinical and forensic toxicology due to its association with aconitine poisoning. Aconitine-containing herbal preparations are used in some traditional medicine systems, and accidental overdose or improper preparation can lead to severe, life-threatening toxicity. Following ingestion, aconitine is rapidly metabolized to the less toxic this compound and further hydrolyzed to the even less toxic aconine. Therefore, the concentration of this compound in plasma is a critical indicator of exposure to aconitine and is essential for diagnosing and managing poisoning cases[1].

The complexity of the plasma matrix necessitates a highly selective and sensitive analytical method. LC-MS/MS has become the gold standard for this application due to its ability to separate the analyte of interest from endogenous interferences and provide unambiguous identification and quantification through mass-to-charge ratio (m/z) filtering[2]. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for this compound quantification.

Materials and Reagents

-

Analytes and Internal Standard:

-

This compound (purity ≥98%)

-

Lappaconitine (Internal Standard, IS; purity ≥98%)

-

-

Solvents and Chemicals:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (ACS grade)

-

-

Human Plasma:

-

Blank human plasma (with K2-EDTA as anticoagulant), sourced from certified vendors.

-

-

Sample Preparation Supplies:

-

For SPE: Oasis HLB 1 mL (30 mg) SPE cartridges

-

For PPT: 1.5 mL polypropylene microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Experimental Protocols

Preparation of Standards and Quality Control Samples

Stock solutions of this compound and the internal standard (lappaconitine) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the working standard solutions into blank human plasma. The concentration range for the calibration curve should be selected based on the expected concentrations in unknown samples; a typical range is 0.1 to 100 ng/mL[1].

Plasma Sample Preparation: A Comparative Approach

The success of any LC-MS/MS analysis heavily relies on the quality of the sample preparation[3]. The goal is to remove matrix components that can cause ion suppression or enhancement, while efficiently extracting the analyte of interest. We present two validated methods: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

Method A: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample clean-up and concentration, often resulting in cleaner extracts and reduced matrix effects compared to PPT[4]. The Oasis HLB sorbent is a hydrophilic-lipophilic balanced polymer that provides excellent retention for a broad range of acidic, neutral, and basic compounds, making it well-suited for the extraction of alkaloids like this compound.

SPE Protocol:

-

Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid. Vortex to mix. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% mobile phase A, 5% mobile phase B).

Caption: Solid-Phase Extraction (SPE) Workflow.

Method B: Protein Precipitation (PPT)

PPT is a simpler and faster method for sample preparation, making it suitable for high-throughput analysis[5]. It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins. While efficient, it may result in less clean extracts compared to SPE.

PPT Protocol:

-

Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution. Then, add 300 µL of acetonitrile.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the initial mobile phase composition to minimize solvent effects. Alternatively, a direct injection of the supernatant can be performed, but this may impact chromatographic peak shape.

Caption: Protein Precipitation (PPT) Workflow.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required depending on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UPLC or HPLC system capable of binary gradient elution |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[6] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min[6] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 6.0 | |

| 6.1 | |

| 8.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | Compound |

| This compound | |

| Lappaconitine (IS) |

Note: The MRM transitions are based on published literature[1]. The collision energy should be optimized for the specific instrument being used.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results, following guidelines from regulatory bodies such as the FDA or EMA.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Assessed by a calibration curve with at least 6 non-zero points. | Correlation coefficient (r²) > 0.99[1] |

| Accuracy and Precision | Accuracy is the closeness of the mean test results to the true value. Precision is the closeness of agreement among a series of measurements. Assessed at LLOQ, low, mid, and high QC levels. | Mean accuracy within ±15% of the nominal value (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ)[6][7]. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank plasma from at least 6 different sources. | No significant interfering peaks at the retention time of the analyte and IS. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. | Matrix factor should be consistent across different lots of matrix. |

| Recovery | The efficiency of the extraction procedure. Assessed by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.[8] | Should be consistent, precise, and reproducible. |

| Stability | The chemical stability of the analyte in the biological matrix under specific conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). | Analyte concentration should be within ±15% of the nominal concentration. |

Data Analysis and Quantification

The concentration of this compound in plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards and applying a linear regression with a weighting factor of 1/x or 1/x².

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in human plasma. The choice between SPE and PPT for sample preparation allows for flexibility depending on the required sample throughput and desired level of cleanliness of the extract. The provided chromatographic and mass spectrometric conditions serve as an excellent starting point for method implementation. Proper method validation is paramount to ensure the generation of high-quality, reproducible data for clinical and research applications.

References

- MDPI. (n.d.). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study.

- Hindawi. (2018). A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription.

- MDPI. (n.d.). A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation.

- MDPI. (2023). Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats.

- ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions and compound-specific MS parameters.

- MDPI. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics.

- PubMed. (2011). Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, this compound, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder.

- NIH. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.

- BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Aconitine Quantification.

- NIH. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial.

- ResearchGate. (2025). Determination of cocaine and benzoylecgonine in human plasma by LC-MS/MS.

- Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry.

- ResearchGate. (n.d.). (PDF) Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial.

- NIH. (n.d.). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets.

- UPCommons. (2024). A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis.

- Journal of Chromatographic Science. (n.d.). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Rapid Simultane.

Sources

- 1. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, this compound, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. upcommons.upc.edu [upcommons.upc.edu]

Application Note: Robust and Selective Solid-Phase Extraction of Benzoylaconine from Biological Samples for LC-MS/MS Analysis

Introduction

Benzoylaconine is a toxic diterpenoid alkaloid and a primary metabolite of aconitine, found in plants of the Aconitum genus. Due to the profound cardiotoxicity and neurotoxicity of Aconitum alkaloids, the accurate and sensitive detection of this compound in biological matrices such as blood, plasma, and urine is critical in both clinical and forensic toxicology.[1] The complexity of these biological samples necessitates a robust sample preparation method to remove endogenous interferences and concentrate the analyte prior to instrumental analysis. Solid-phase extraction (SPE) is a widely adopted technique for this purpose, offering superior selectivity and recovery compared to traditional liquid-liquid extraction methods.[2][3]

This application note provides a detailed protocol for the extraction of this compound from biological samples using mixed-mode solid-phase extraction. The described methodology leverages both reversed-phase and ion-exchange mechanisms to achieve high recovery and extract cleanliness, ensuring reliable quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte Properties and Extraction Strategy

A successful SPE method is built upon a thorough understanding of the analyte's physicochemical properties. This compound (C₃₂H₄₅NO₁₀, M.W. 603.7 g/mol ) is a moderately lipophilic molecule containing a tertiary amine group, which imparts a basic character with a predicted pKa of approximately 11.94.[1][4] This dual characteristic—hydrophobicity and a readily protonated amine—makes it an ideal candidate for mixed-mode SPE.

Our strategy employs a mixed-mode cation exchange (MCX) sorbent. This type of sorbent features both hydrophobic (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functional groups. The protocol is designed to:

-

Enhance Retention: At an acidic pH, the tertiary amine of this compound will be protonated, allowing for strong retention via ion exchange, while the overall molecule is also retained by hydrophobic interactions.

-

Improve Wash Efficiency: The strong binding to the sorbent permits the use of rigorous wash steps to remove a wide range of neutral and acidic interferences.

-

Ensure Selective Elution: By increasing the pH of the elution solvent, the amine group is neutralized, disrupting the ionic interaction and allowing for the selective elution of this compound with an organic solvent.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample pretreatment to final analysis.

Caption: SPE workflow for this compound extraction.

Detailed Protocol

This protocol is optimized for a 1 mL biological sample (plasma or urine) using a 30 mg/1 mL mixed-mode cation exchange SPE cartridge.

Materials and Reagents

-

SPE Cartridges: Mixed-Mode Strong Cation Exchange (MCX), 30 mg bed mass, 1 mL reservoir.

-

Methanol (MeOH): HPLC grade.

-

Acetonitrile (ACN): HPLC grade.

-

Formic Acid (FA): LC-MS grade.

-

Ammonium Hydroxide (NH₄OH): ACS grade.

-

Water: Deionized (DI) or HPLC grade.

-

Sample Pretreatment Solution: 2% Formic Acid in DI Water.

-

Wash Solution 1: 2% Formic Acid in DI Water.

-

Wash Solution 2: Methanol.

-

Elution Solution: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh.

-

Reconstitution Solution: 10:90 Acetonitrile:Water with 0.1% Formic Acid.

Protocol Steps

-

Sample Pretreatment:

-

Pipette 1.0 mL of the biological sample (plasma, serum, or urine) into a clean centrifuge tube.

-

Add 1.0 mL of the Sample Pretreatment Solution (2% FA in water).

-

Vortex for 30 seconds to mix and precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes. The supernatant will be loaded onto the SPE cartridge. This step ensures the sample is at the optimal pH for binding and removes precipitated proteins that could clog the cartridge.[3]

-

-

SPE Cartridge Conditioning:

-

Place the MCX cartridges onto an SPE manifold.

-

Pass 1 mL of Methanol through each cartridge. This wets the sorbent and activates the hydrophobic reversed-phase functional groups.

-

Do not allow the sorbent bed to go dry.

-

-

SPE Cartridge Equilibration:

-

Pass 1 mL of DI Water with 2% Formic Acid through each cartridge. This step prepares the sorbent with the same pH as the sample, ensuring optimal retention and priming the ion-exchange sites.[5]

-

Do not allow the sorbent bed to go dry.

-

-

Sample Loading:

-

Load the supernatant from the pretreated sample (Step 1) onto the conditioned and equilibrated cartridge.

-

Apply a slow, steady flow rate of approximately 1-2 mL/minute. A slow flow rate is crucial to allow sufficient interaction time between the analyte and the sorbent.

-

-

Washing:

-

Wash 1 (Aqueous Wash): Pass 1 mL of Wash Solution 1 (2% FA in water) through the cartridge. This removes polar, water-soluble interferences without affecting the ionically and hydrophobically bound this compound.

-

Wash 2 (Organic Wash): Pass 1 mL of Wash Solution 2 (Methanol) through the cartridge. This step removes non-polar interferences that are retained by hydrophobic interaction but are not basic enough to be retained by ion exchange.

-

Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual wash solvents.

-

-

Elution:

-

Place clean collection tubes inside the manifold.

-

Add 1.0 mL of the Elution Solution (5% NH₄OH in Methanol) to the cartridge. The basic nature of this solution neutralizes the charge on the this compound molecule, disrupting its binding to the cation exchange sites and allowing it to be eluted by the methanol.[6]

-

Allow the solvent to soak for 1 minute before applying a slow flow to elute the sample.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the Reconstitution Solution.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Performance Characteristics

The following table summarizes the expected performance of this SPE protocol for the extraction of this compound from human plasma, as validated for LC-MS/MS analysis.[7][8][9]

| Parameter | Result |

| Analyte | This compound |

| Biological Matrix | Human Plasma |

| SPE Sorbent | Mixed-Mode Cation Exchange |

| Recovery | > 85% |

| Precision (RSD) | < 10% |

| Matrix Effect | < 15% |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Recovery | Sample Loading pH too high: Analyte not fully protonated, leading to poor ionic retention. | Ensure sample is adequately acidified during pretreatment. |

| Elution solvent not basic enough: Incomplete neutralization of the analyte, leading to poor elution. | Prepare fresh elution solvent (5% NH₄OH in MeOH). Ensure thorough mixing. | |

| Flow rate too high: Insufficient interaction time during loading or elution. | Reduce flow rate during sample loading and elution steps to 1-2 mL/min. | |

| Sorbent bed dried out before loading: Deactivation of the sorbent. | Do not let the sorbent go dry after the conditioning and equilibration steps. | |

| High Matrix Effects / Dirty Extract | Inadequate washing: Endogenous interferences are co-eluted with the analyte. | Ensure both aqueous and organic wash steps are performed. Increase wash volume if necessary. |

| Insufficient drying: Residual wash solvent can interfere with elution and subsequent analysis. | Increase drying time after the wash steps to at least 5 minutes under vacuum. | |

| Poor Reproducibility (High %RSD) | Inconsistent flow rates: Variable extraction efficiency between samples. | Use a positive pressure manifold for better flow control over vacuum. |

| Incomplete protein precipitation: Cartridge plugging leads to inconsistent flow. | Ensure thorough vortexing and centrifugation during sample pretreatment. |

Conclusion

This application note details a highly selective and robust solid-phase extraction protocol for the determination of this compound in complex biological matrices. By utilizing a mixed-mode cation exchange sorbent, this method effectively isolates the basic, moderately hydrophobic analyte from endogenous interferences, providing a clean extract suitable for sensitive LC-MS/MS analysis. The principles and steps outlined herein provide a solid foundation for researchers in clinical and forensic toxicology to achieve reliable and reproducible results for this compound quantification.

References

- PubMed. (n.d.). Isolation of benzoylecgonine from urine using solid-phase extraction.

- OpenBU. (n.d.). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine.

- MDPI. (n.d.). Method Development and Validation for Beta-Agonists in Liver and Urine using UHPLC-MS/MS, according to EU-Legislation 2021/808.

- Semantic Scholar. (n.d.). ZIF-8 Selective Dispersive Solid‐Phase Extraction‐LC‐MS/MS Method for the Determination of Aconitine alkaloids in.

- Agilent. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development.

- YouTube. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals.

- NIH. (n.d.). ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies.

- PubMed. (n.d.). Determination of Aconitum alkaloids in blood and urine samples. I. High-performance liquid chromatographic separation, solid-phase extraction and mass spectrometric confirmation.

- SpringerLink. (n.d.). Improved Solid-Phase Extraction Method Systematic Toxicological Analysis Biological Fluids2001.

- PubMed Central. (n.d.). A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood.

- ResearchGate. (2018, November 16). Development and Validation of an Analytical Method for the Simultaneous Determination of Benzoylecgonine and Ecgonine Methyl Ester in Human Urine by Gas Chromatography/Mass Spectrometry.